Alnespirone
Overview
Description
Alnespirone is a chemical compound belonging to the azapirone class, known for its selective agonistic activity at the 5-HT1A receptor. This compound has garnered attention for its potential antidepressant and anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alnespirone involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 5-methoxychroman-3-ylamine with propylamine to form a propylamino derivative. This intermediate is then reacted with 8-azaspiro[4.5]decane-7,9-dione under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes refining reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Alnespirone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored as a potential treatment for anxiety and depression due to its 5-HT1A receptor agonistic activity.
Industry: Utilized in the development of new pharmaceuticals targeting mental health disorders
Mechanism of Action
Alnespirone exerts its effects primarily through its action on the 5-HT1A receptor. By binding to this receptor, it modulates the release of neurotransmitters such as serotonin, which plays a crucial role in mood regulation. This interaction leads to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another azapirone with similar anxiolytic properties.
Gepirone: Known for its antidepressant effects.
Ipsapirone: Also a 5-HT1A receptor agonist with anxiolytic activity.
Uniqueness of Alnespirone
This compound is unique due to its high selectivity and full agonistic activity at the 5-HT1A receptor, which distinguishes it from other compounds in the azapirone class. This selectivity contributes to its potent anxiolytic and antidepressant effects, making it a promising candidate for further pharmaceutical development .
Properties
IUPAC Name |
8-[4-[[(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-yl]-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLULNTXJPATBC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160560 | |
Record name | Alnespirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138298-79-0 | |
Record name | Alnespirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138298-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alnespirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138298790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alnespirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALNESPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E28BM822 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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